2-Cyclohexyl-1-phenylethan-1-amine

Description

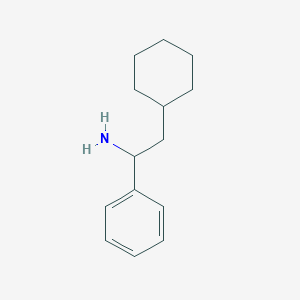

2-Cyclohexyl-1-phenylethan-1-amine is a secondary amine featuring a phenyl group and a cyclohexyl substituent attached to an ethylamine backbone. The cyclohexyl group enhances lipophilicity compared to purely aromatic analogs, which may influence bioavailability and membrane permeability. The phenyl group provides aromatic interactions critical for binding in receptor-targeted drug design. This compound’s hybrid structure positions it as a candidate for synthesizing bioactive molecules or specialty polymers .

Properties

IUPAC Name |

2-cyclohexyl-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLQIMOFFSZGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-phenylethan-1-amine typically involves the reaction of cyclohexylmagnesium bromide with phenylacetonitrile, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Cyclohexylphenyl ketone or cyclohexylbenzoic acid.

Reduction: Cyclohexylphenylethylamine derivatives.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 2-Cyclohexyl-1-phenylethan-1-amine suggests its utility in the development of pharmaceuticals. Compounds in this class are often investigated for their biological activities, including:

- Antidepressant Properties : Research indicates that amines similar to this compound may exhibit antidepressant effects due to their interaction with neurotransmitter systems .

- Analgesic Applications : The compound's structural features allow it to potentially serve as a scaffold for developing analgesics .

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives of cyclohexylamines, including this compound, which were evaluated for their activity against specific targets in the central nervous system. The results indicated promising bioactivity profiles that warrant further exploration in drug development .

Organic Synthesis

This compound is also utilized as a building block in organic synthesis. Its applications include:

- Synthesis of Chiral Amines : The compound can be employed in asymmetric synthesis processes to produce chiral amines, which are crucial in pharmaceuticals and agrochemicals .

| Application | Description |

|---|---|

| Chiral Amine Synthesis | Used as a precursor for synthesizing various chiral compounds. |

| Hydroamination | Facilitates the formation of 1,2-diamines under mild conditions . |

Case Study: Hydroamination Reactions

In a collaborative project involving hydroamination processes, this compound was utilized to produce chiral 1,2-diamine derivatives with high enantioselectivity. This approach demonstrated the compound's versatility in generating complex molecules efficiently .

Biocatalysis

The compound has shown promise in biocatalytic applications, particularly through enzyme-catalyzed reactions.

Transaminase Applications

Research focusing on transaminases has highlighted the potential for using this compound in dynamic kinetic resolutions and deamination processes. These methods allow for the efficient production of pure enantiomers from racemic mixtures, which is critical in pharmaceutical synthesis.

| Enzyme Type | Reaction Type | Yield/Selectivity |

|---|---|---|

| Transaminase | Diastereomer selective amination | High diastereomeric excess (>99%) |

| Lipase | Kinetic resolution of racemic amines | Moderate conversions |

This application underscores the compound's role as a substrate or intermediate in biocatalytic pathways that enhance sustainability and efficiency in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amines

Key Structural and Functional Comparisons

The following table compares 2-Cyclohexyl-1-phenylethan-1-amine with three analogs:

| Compound Name | Substituent 1 | Substituent 2 | Molecular Weight (g/mol) | logP<sup>*</sup> | Potential Applications |

|---|---|---|---|---|---|

| This compound | Cyclohexyl | Phenyl | ~217.3<sup>†</sup> | ~3.2<sup>‡</sup> | Drug intermediates, polymers |

| 2,2-Diphenylethan-1-amine | Phenyl | Phenyl | 199.28 | 2.8 | Pharmaceuticals, agrochemicals |

| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | Cyclopropyl | 2-Methylphenyl | 175.3 | 2.5 | Specialty chemical synthesis |

| 2-(Cyclohex-1-en-1-yl)ethylamine | Cyclohexenyl | 3-Trifluoromethylphenyl | 283.33 | 4.1 | CNS-targeted drug candidates |

<sup>*</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method).

<sup>†</sup>Calculated based on molecular formula (C₁₄H₂₁N).

<sup>‡</sup>Inferred from cyclohexyl’s contribution to hydrophobicity.

Detailed Comparisons

- Structural Differences : Replaces the cyclohexyl group with a second phenyl ring.

- Functional Impact : Higher aromaticity increases π-π stacking but reduces lipophilicity (logP 2.8 vs. 3.2). This analog is widely used in drug intermediates due to its planar structure, facilitating crystallinity in solid-state synthesis.

- Applications : Key precursor for antihistamines and antipsychotics.

1-Cyclopropyl-2-(2-methylphenyl)ethanamine

- Structural Differences : Cyclopropane ring (smaller, strained) vs. cyclohexyl.

- Functional Impact : Reduced steric bulk enhances reactivity in alkylation reactions. Lower logP (2.5) suggests reduced membrane permeability compared to the cyclohexyl analog.

- Applications : Used in synthesizing rigid, conformationally restricted analogs for receptor studies.

2-(Cyclohex-1-en-1-yl)ethylamine

- Structural Differences : Cyclohexenyl (unsaturated) and trifluoromethylphenyl groups.

- Functional Impact : The unsaturated ring introduces electronic effects (e.g., conjugation), while the CF₃ group enhances metabolic stability and lipophilicity (logP 4.1).

- Applications : Explored in CNS drug development due to enhanced blood-brain barrier penetration.

Research Findings and Mechanistic Insights

- Lipophilicity and Bioactivity : The cyclohexyl group in this compound contributes to higher logP than diphenyl or cyclopropyl analogs, aligning with trends observed in nitrosoureas (e.g., lipophilic nitrosoureas show better CNS activity in anticancer studies ).

- Synthetic Flexibility : The cyclohexyl group’s steric bulk may slow reaction kinetics in substitution reactions compared to smaller substituents (e.g., cyclopropyl), but it improves thermal stability in polymer applications .

Biological Activity

2-Cyclohexyl-1-phenylethan-1-amine, with the molecular formula , is an organic compound that belongs to the phenylethylamine class. It is characterized by a cyclohexyl group attached to the ethyl chain of phenylethylamine, which may confer unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and existing research findings.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an agonist or antagonist in specific biochemical pathways, influencing neurotransmitter systems and potentially modulating mood and cognitive functions.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Neurotransmitter Modulation : It is hypothesized that this compound can interact with neurotransmitter receptors, similar to other phenylethylamines, which could lead to effects on mood and cognition.

- Potential Antidepressant Activity : Some studies have suggested that compounds in the phenylethylamine class may possess antidepressant-like effects due to their ability to enhance monoaminergic neurotransmission .

Study 1: Interaction with Receptors

A study investigated the binding affinity of this compound to various receptors involved in neurotransmission. The findings indicated a moderate affinity for serotonin and dopamine receptors, suggesting a potential role in mood regulation.

Study 2: Synthesis and Biological Testing

Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activities. The results demonstrated that certain derivatives exhibited enhanced receptor binding compared to the parent compound, indicating that structural modifications could optimize therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylethylamine | Lacks cyclohexyl substitution | Known for mood-enhancing properties |

| Cyclohexylamine | Simple amine structure | Limited biological activity |

| N-Methylphenylethylamine | Methylated derivative | Increased potency in neurotransmitter modulation |

This compound is unique due to its combination of cyclohexyl and phenyl groups, which may enhance its lipophilicity and ability to cross the blood-brain barrier compared to simpler amines .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-cyclohexyl-1-phenylethan-1-amine in laboratory settings?

- Methodological Answer:

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Store the compound in a cool, dry environment, away from oxidizers or acids, and ensure containers are tightly sealed to prevent degradation .

- In case of exposure, immediately rinse affected areas with water for 15 minutes and consult a physician. Provide the Safety Data Sheet (SDS) to medical personnel .

Q. How can researchers determine the purity of this compound using analytical techniques?

- Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times against a certified reference standard .

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm structural integrity. For example, the cyclohexyl group’s protons should appear as a multiplet at δ 1.2–1.8 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out impurities .

Q. What are the critical physicochemical properties to consider when designing solubility or stability studies for this compound?

- Methodological Answer:

- LogP (Partition Coefficient): The calculated XLogP value (~2.2) indicates moderate hydrophobicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate .

- Hydrogen Bonding: With 1 hydrogen bond donor and 1 acceptor, the compound may form intermolecular interactions affecting crystallization or stability in aqueous buffers .

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives of this compound?

- Methodological Answer:

- Orthogonal Validation: Combine - HSQC NMR to confirm carbon-proton correlations and high-resolution MS (HRMS) to verify molecular formulas .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., replacing labile protons with deuterium) to distinguish between structural isomers or tautomers .

- Crystallography: If contradictions persist, grow single crystals for X-ray diffraction to unambiguously assign the structure .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer:

- Catalyst Screening: Test palladium- or nickel-based catalysts for reductive amination of the ketone precursor (e.g., 2-cyclohexyl-1-phenylethanone) under hydrogen gas. Monitor byproducts via GC-MS .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity. Additives like molecular sieves can absorb water, shifting equilibrium toward product formation .

- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) may suppress side reactions like over-alkylation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amine group’s HOMO may indicate nucleophilic attack susceptibility .

- Molecular Dynamics (MD): Simulate solvation effects in different solvents (e.g., water vs. toluene) to predict reaction pathways and transition states .

- Docking Studies: If targeting biological receptors (e.g., monoamine transporters), model interactions using software like AutoDock to prioritize synthetic targets .

Q. What methodologies validate the biological activity of this compound derivatives in receptor-binding assays?

- Methodological Answer:

- Radioligand Displacement Assays: Use -labeled ligands (e.g., serotonin or dopamine analogs) to measure IC50 values for receptor affinity. Include positive controls (e.g., known inhibitors) to normalize data .

- Functional Assays: Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells to assess agonist/antagonist activity .

- Metabolic Stability Testing: Incubate derivatives with liver microsomes to evaluate cytochrome P450-mediated degradation, informing structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay platforms (e.g., in vitro vs. in vivo)?

- Methodological Answer:

- Dose-Response Reproducibility: Replicate assays in triplicate across independent labs to rule out technical variability .

- Pharmacokinetic Profiling: Measure plasma concentrations in vivo to confirm bioavailability, which may explain discrepancies between in vitro potency and in vivo efficacy .

- Meta-Analysis: Use statistical tools (e.g., Bland-Altman plots) to quantify bias between assay platforms and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.